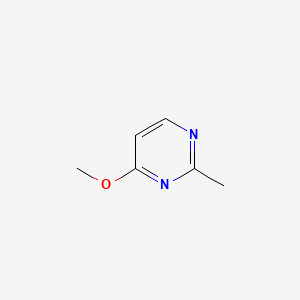
Bis(2-ethylhexyl) phenyl phosphite
描述
Bis(2-ethylhexyl) phenyl phosphite: is an organophosphorus compound with the molecular formula C22H39O3P. It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of plastics and polymers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with 2-ethylhexanol and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + 2 \text{C}8\text{H}{17}\text{OH} + \text{C}6\text{H}5\text{OH} \rightarrow \text{C}{22}\text{H}{39}\text{O}_3\text{P} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus trichloride, 2-ethylhexanol, and phenol are mixed in the appropriate stoichiometric ratios. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
化学反应分析
Types of Reactions: Bis(2-ethylhexyl) phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(2-ethylhexyl) phenyl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions with other alcohols or phenols to form different phosphite esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reactions with alcohols or phenols typically require the presence of a base or acid catalyst.
Major Products:
Oxidation: Bis(2-ethylhexyl) phenyl phosphate.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various phosphite esters depending on the substituent
科学研究应用
Bis(2-ethylhexyl) phenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant and stabilizer in the production of polymers and plastics.
Biology: Investigated for its potential use in biological systems as a stabilizer for biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stabilizing properties.
作用机制
The mechanism by which bis(2-ethylhexyl) phenyl phosphite exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation of materials. It acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing them from causing damage to the polymer matrix. This antioxidant activity is crucial in extending the lifespan and durability of polymeric materials .
相似化合物的比较
- Bis(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phthalate
- Diisodecyl phenyl phosphite
Comparison:
- Bis(2-ethylhexyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphite group. It is also used as a plasticizer and stabilizer.
- Bis(2-ethylhexyl) phthalate: A phthalate ester used primarily as a plasticizer. It has different chemical properties and applications compared to bis(2-ethylhexyl) phenyl phosphite.
- Diisodecyl phenyl phosphite: Another phosphite ester with similar antioxidant properties but different alkyl groups attached to the phosphorus atom .
This compound is unique in its specific combination of antioxidant properties and stabilizing effects, making it particularly valuable in the production of high-performance polymers and plastics.
属性
IUPAC Name |
bis(2-ethylhexyl) phenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-5-9-14-20(7-3)18-23-26(25-22-16-12-11-13-17-22)24-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUCXJJDQZZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(OCC(CC)CCCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863115 | |
| Record name | Bis(2-ethylhexyl) phenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3164-60-1 | |
| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3164-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B1581769.png)
